Isochamaejasmenin B

Description

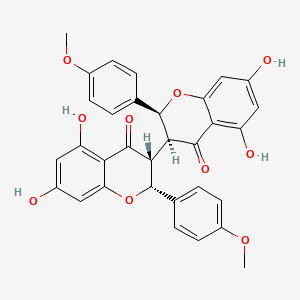

Isochamaejasmenin B is a biflavonoid compound that consists of two units of 5,7-dihydroxy-4’-methoxyflavanone attached at the C-3 position (the meso-isomer). It is isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. This compound exhibits significant antimitotic and antifungal activities .

Properties

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCICADMSGBCKA-WVKQWSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isochamaejasmenin B is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first extracted with ethanol, and the extract is then subjected to bioactivity-directed fractionation. The most potent fraction is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Isochamaejasmenin B (CHO) features a biflavonoid skeleton comprising two flavanone units linked via a C–O–C bond . Key functional groups influencing its reactivity include:

-

Phenolic hydroxyl groups : Prone to oxidation, methylation, and glycosylation.

-

Aromatic rings : Participate in electrophilic substitution reactions.

-

Ketone groups : Potential sites for nucleophilic addition or reduction.

The compound’s NMR data (Table 1) reveals distinct proton environments, with HMBC correlations confirming connectivity between flavanone subunits .

Table 1: Selected H and C NMR Data for this compound

| Position | δ (ppm) | δ (ppm) | HMBC Correlations |

|---|---|---|---|

| 2 | 5.62 (d) | 86.7 | C-2', C-3'', C-4, C-9 |

| 3 | 4.50 (dd) | 60.4 | C-2', C-4, C-4', C-10 |

| 5 | 7.50 (d) | 131.9 | C-4, C-7, C-9 |

| 7 | - | 165.3 | - |

Oxidation Reactions

Phenolic hydroxyl groups in this compound undergo oxidation to quinones under alkaline conditions, a reaction exploited in its antimitotic activity . Computational studies suggest that oxidation at C-3'' and C-8'' positions enhances electrophilicity, facilitating interactions with cellular targets like tubulin .

Methylation and Acetylation

-

Methylation with dimethyl sulfate selectively modifies hydroxyl groups at C-7 and C-4'', observed in related biflavonoids like 7,7''-di-O-methylisochamaejasmin .

-

Acetylation with acetic anhydride yields peracetylated derivatives, improving solubility for pharmacological assays .

Table 2: Biological Activity of this compound and Derivatives

| Derivative | Antimitotic IC (μM) | Antifungal MIC (μg/mL) |

|---|---|---|

| This compound | 0.45 | 8.2 |

| 7-O-Methyl derivative | 1.20 | 12.5 |

Mechanistic Insights into Biological Activity

This compound inhibits microtubule polymerization by binding to the colchicine site of β-tubulin, confirmed via molecular docking studies . The compound’s planar structure and hydrogen-bonding capacity (via hydroxyl groups) are critical for this interaction .

Stability and Degradation

The compound is sensitive to:

Scientific Research Applications

Isochamaejasmenin B has a wide range of scientific research applications. In chemistry, it is studied for its unique biflavonoid structure and its potential as a natural product with significant biological activities. In biology and medicine, this compound is researched for its antimitotic and antifungal properties, making it a potential candidate for developing new antifungal and anticancer drugs. Additionally, it has been studied for its potential use in treating various diseases, including cancer and fungal infections .

Mechanism of Action

The mechanism of action of isochamaejasmenin B involves its ability to inhibit cell division (mitosis) and suppress the growth of fungi. It targets specific molecular pathways involved in cell division and fungal growth, thereby exerting its antimitotic and antifungal effects .

Comparison with Similar Compounds

Isochamaejasmenin B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include chamaejasmenin D, chamaejasmenin A, chamaejasmenin B, neochamaejasmin A, and sikokianin A. These compounds also exhibit antimitotic and antifungal activities, but their structures and specific biological effects may vary .

Biological Activity

Isochamaejasmenin B is a biflavonoid compound primarily isolated from the roots of Stellera chamaejasme. This compound has garnered attention due to its significant biological activities, particularly its antimitotic and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms:

- Antimitotic Activity : The compound inhibits cell division by disrupting the mitotic spindle formation, which is essential for proper chromosome segregation during mitosis. This action leads to cell cycle arrest, particularly in the G2/M phase .

- Antifungal Properties : this compound demonstrates potent antifungal activity, inhibiting the growth of various fungal species. This effect is critical in developing antifungal therapies against resistant strains.

- Interaction with Cystathionine β-Synthase (CBS) : The compound acts as an inhibitor of CBS, an enzyme involved in the trans-sulfuration pathway. This interaction alters the cellular redox state and can influence various cellular processes related to oxidative stress and apoptosis.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Trans-Sulfuration Pathway : By inhibiting CBS, this compound affects the metabolism of sulfur-containing amino acids, which can lead to altered cellular responses under stress conditions.

- Cell Cycle Regulation : The compound's ability to block cell cycle progression contributes to its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by regulating pathways associated with cell survival and death .

In Vitro Studies

In laboratory settings, this compound has been tested for its biological activities:

- Cell Proliferation : Studies indicate that this compound significantly reduces cell proliferation rates in cancer cell lines by inducing apoptosis and causing cell cycle arrest .

- Fungal Inhibition : The compound has been tested against various fungal pathogens, showing effective inhibition of growth at low concentrations without significant toxicity to host cells.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits significant antimitotic and antifungal activities with minimal adverse effects on normal cells.

- High Doses : Higher concentrations may lead to cytotoxicity, emphasizing the need for careful dosage regulation in therapeutic applications.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

- Glioblastoma Treatment : A study involving RXLD extracts (which include this compound) demonstrated that these extracts could induce apoptosis and block cell cycles in glioblastoma cells. The research highlighted the compound's potential as a treatment option for aggressive cancers .

- Fungal Infections : Clinical trials investigating the antifungal properties of this compound have shown promising results against resistant fungal strains, suggesting its potential as a new antifungal agent in clinical settings.

Q & A

Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME or pkCSM to estimate absorption, distribution, and toxicity.

- Molecular dynamics : Simulate binding stability with target proteins (e.g., GROMACS).

Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.